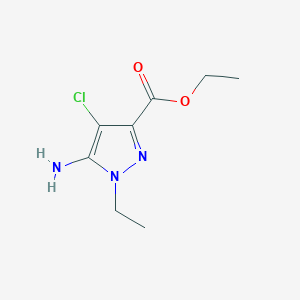
2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline typically involves the reaction of 2-methylimidazole with 4-chloro-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 4-(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline
- 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine hydrate
Uniqueness
2-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields .
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-methyl-4-(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-8-7-10(3-4-11(8)12)14-6-5-13-9(14)2/h3-7H,12H2,1-2H3 |
InChI-Schlüssel |
RYHPFNPWHDTNOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)




![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)


![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)
![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)

